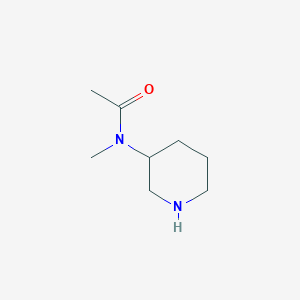

N-Methyl-N-piperidin-3-yl-acetamide

Beschreibung

N-Methyl-N-piperidin-3-yl-acetamide (CAS: 1228948-07-9) is a piperidine-derived acetamide with the molecular formula C₈H₁₆N₂O and a molecular weight of 156.23 g/mol . Structurally, it features a piperidin-3-yl group linked to an acetamide backbone, with a methyl substituent on the nitrogen atom. Key synonyms include (S)-N-Methyl-N-piperidin-3-yl-acetamide and N-Methyl-N-[(3S)-3-piperidinyl]acetamide .

Eigenschaften

IUPAC Name |

N-methyl-N-piperidin-3-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-7(11)10(2)8-4-3-5-9-6-8/h8-9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRYLJOLAPLXTEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)C1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70625683 | |

| Record name | N-Methyl-N-(piperidin-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863248-45-7 | |

| Record name | N-Methyl-N-(piperidin-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-N-piperidin-3-yl-acetamide typically involves the reaction of piperidine with acetic anhydride and methylamine. The reaction conditions often include:

Temperature: Room temperature

Solvent: Anhydrous conditions to prevent hydrolysis

Catalyst: Acid catalysts like hydrochloric acid can be used to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of N-Methyl-N-piperidin-3-yl-acetamide may involve continuous flow reactors to ensure consistent quality and yield. The process may include:

Raw Materials: Piperidine, acetic anhydride, and methylamine

Reaction Conditions: Controlled temperature and pressure to optimize yield

Purification: Techniques like distillation or crystallization to obtain the pure compound.

Analyse Chemischer Reaktionen

Types of Reactions: N-Methyl-N-piperidin-3-yl-acetamide undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert it to secondary amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or peracids under mild conditions.

Reduction: Catalytic hydrogenation using palladium or nickel catalysts.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: N-Methyl-N-piperidin-3-yl-acetamide N-oxide

Reduction: N-Methyl-N-piperidin-3-yl-amine

Substitution: Various substituted acetamides depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

N-Methyl-N-piperidin-3-yl-acetamide has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Structural Analysis

Backbone Similarities :

- All compounds share an acetamide core (CH₃CONR₂), but differ in nitrogen substituents. For example:

- N-Methyl-N-piperidin-3-yl-acetamide has a methyl and piperidin-3-yl group.

- (E)-N-(1-Ethylpiperidin-3-yl)-2-(hydroxyimino)acetamide includes an ethyl group and a hydroxyimino moiety, which enhances hydrogen-bonding capacity .

Ring Systems :

- Piperidine vs. Piperazine: N-Phenyl-2-(piperazin-1-yl)acetamide (piperazine ring) has two nitrogen atoms in its ring, increasing basicity compared to piperidine derivatives like the target compound .

- Pyridine Derivatives: Compounds such as N-(3-Hydroxypyridin-2-yl)acetamide () and N-(2-hydroxy-5-iodopyridin-3-yl)acetamide () feature aromatic pyridine rings with hydroxyl or halogen substituents, altering electronic properties.

Nitro groups (e.g., N-(3-Nitrophenyl)acetamide, ) increase electrophilicity and may influence redox activity.

Physicochemical Properties

- Polarity :

- Hydroxyl- or nitro-substituted derivatives (e.g., ) are more polar than the methyl-piperidine analogue, affecting solubility and bioavailability.

Biologische Aktivität

N-Methyl-N-piperidin-3-yl-acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

N-Methyl-N-piperidin-3-yl-acetamide possesses a piperidine ring with a methyl group attached to the nitrogen atom and an acetamide functional group. Its molecular formula is , with a molecular weight of approximately 156.23 g/mol. The structural characteristics of this compound facilitate interactions with various biological targets, particularly in the central nervous system.

The biological activity of N-Methyl-N-piperidin-3-yl-acetamide is primarily attributed to its ability to modulate neurotransmitter systems and interact with specific receptors. Studies indicate that it may function as:

- Receptor Agonist/Antagonist : The compound shows potential as a ligand for G protein-coupled receptors (GPCRs), which are crucial in mediating various physiological responses.

- Enzyme Modulator : It may inhibit or activate enzymes involved in metabolic pathways, influencing cellular processes such as signal transduction and gene expression.

1. Analgesic Properties

Research suggests that N-Methyl-N-piperidin-3-yl-acetamide exhibits analgesic effects, potentially through modulation of pain pathways involving opioid receptors. This property makes it a candidate for developing pain management therapies.

2. Antidepressant Activity

Similar compounds have demonstrated antidepressant effects by modulating serotonin receptors. Preliminary studies indicate that N-Methyl-N-piperidin-3-yl-acetamide may share this activity, suggesting its potential in treating mood disorders.

3. Antimicrobial Effects

The compound has shown promising antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial protein synthesis and inhibiting biofilm formation, making it a candidate for further exploration in antimicrobial drug development.

Research Findings

A review of recent studies highlights the biological activity of N-Methyl-N-piperidin-3-yl-acetamide:

Case Study 1: Antimicrobial Activity

In a study investigating antimicrobial agents, N-Methyl-N-piperidin-3-yl-acetamide exhibited significant activity against Methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 62.5 μg/mL. This study emphasized the compound's potential as a new antimicrobial agent amid rising antibiotic resistance.

Case Study 2: Neurological Applications

Another research effort evaluated the compound's effects on pain modulation in animal models. Results indicated that N-Methyl-N-piperidin-3-yl-acetamide significantly reduced pain responses compared to control groups, suggesting its viability as an analgesic agent.

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.